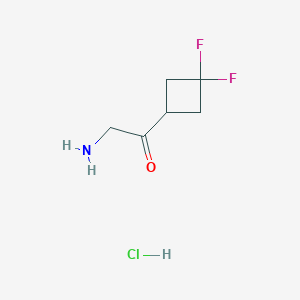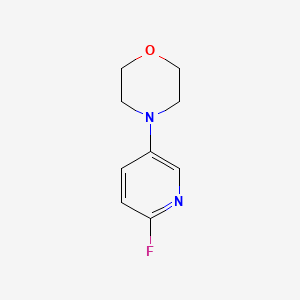
3-fluoroazetidine-3-carbonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-fluoroazetidine-3-carbonitrile hydrochloride typically involves the reaction of azetidine derivatives with fluorinating agents under controlled conditions. One common method includes the use of 3-azetidinecarbonitrile as a starting material, which is then reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Chemical Reactions Analysis
3-Fluoroazetidine-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction Reactions: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LAH) or catalytic hydrogenation, resulting in the formation of amines.
Scientific Research Applications
3-Fluoroazetidine-3-carbonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of agrochemicals, dyestuffs, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-fluoroazetidine-3-carbonitrile hydrochloride is primarily based on its ability to interact with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The nitrile group also plays a crucial role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
3-Fluoroazetidine-3-carbonitrile hydrochloride can be compared with other similar compounds, such as:
3,3-Difluoroazetidine hydrochloride: This compound has two fluorine atoms instead of one, which can lead to different chemical and biological properties.
Azetidine hydrochloride: Lacks the fluorine and nitrile groups, making it less reactive and less versatile in synthetic applications.
3-Aminotetrahydrofuran: Contains an amino group and a tetrahydrofuran ring, offering different reactivity and applications in comparison to this compound
Properties
CAS No. |
2231676-20-1 |
|---|---|
Molecular Formula |
C4H6ClFN2 |
Molecular Weight |
136.55 g/mol |
IUPAC Name |
3-fluoroazetidine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C4H5FN2.ClH/c5-4(1-6)2-7-3-4;/h7H,2-3H2;1H |
InChI Key |
MTVMHXOLRULCFW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C#N)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




